

5-Bromopyridine-2-carbonyl chloride reactivity profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Bromopyridine-2-carbonyl chloride
Cat. No.:	B162102

[Get Quote](#)

An In-Depth Technical Guide to the Reactivity Profile of **5-Bromopyridine-2-carbonyl chloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

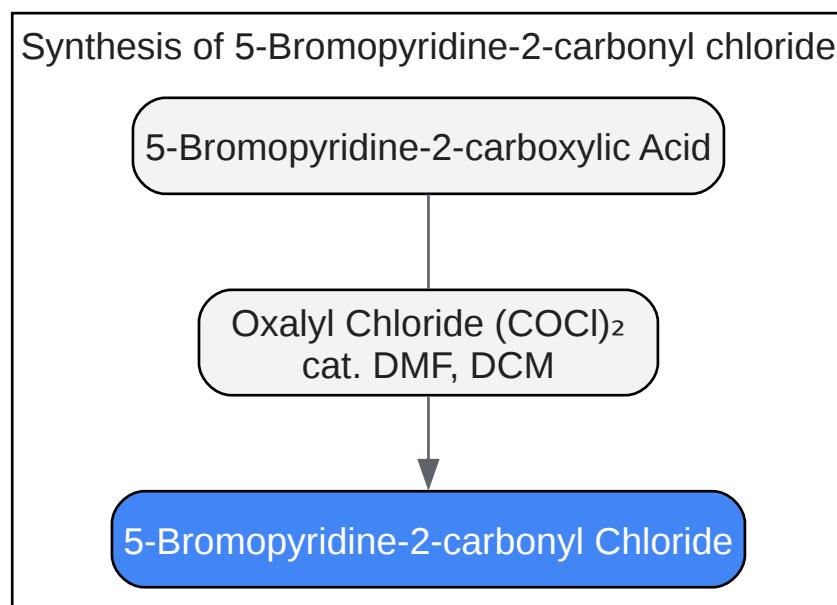
5-Bromopyridine-2-carbonyl chloride is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two key reactive sites: a highly electrophilic acyl chloride at the C2 position and a bromine atom at the C5 position of the pyridine ring. This dual reactivity allows for sequential and site-selective modifications, making it an invaluable scaffold for the synthesis of complex molecular architectures and diverse compound libraries. The electron-deficient nature of the pyridine ring, further influenced by the electron-withdrawing carbonyl chloride, dictates its reactivity profile, particularly in cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive overview of its synthesis, core reactivity, experimental protocols, and applications.

Synthesis of 5-Bromopyridine-2-carbonyl chloride

The most common and direct method for the preparation of **5-Bromopyridine-2-carbonyl chloride** is the treatment of its corresponding carboxylic acid with a chlorinating agent. Oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is highly effective for this transformation.

Experimental Protocol: Synthesis from 5-Bromopyridine-2-carboxylic acid[1][2]

- To a solution of 5-bromo-pyridine-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (e.g., 5 drops).
- Slowly add oxalyl chloride (approx. 4.8 eq.) dropwise to the mixture at room temperature.
- Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction progress by observing the cessation of gas evolution.
- Upon completion, remove the solvent and excess oxalyl chloride by distillation under reduced pressure.
- The resulting 5-bromo-pyridine-2-carbonyl chloride is often obtained in quantitative yield and can be used in the subsequent step without further purification.[1][2]



[Click to download full resolution via product page](#)

Caption: Synthesis of **5-Bromopyridine-2-carbonyl chloride**.

Core Reactivity Profile

The reactivity of **5-Bromopyridine-2-carbonyl chloride** is dominated by its two functional groups. The acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution. The C-Br bond on the electron-poor pyridine ring is an ideal handle for palladium-catalyzed cross-coupling reactions.

Reactions at the Acyl Chloride Group

The primary reactivity of the acyl chloride is its susceptibility to attack by nucleophiles, leading to the formation of amides, esters, and other carbonyl derivatives. These reactions are typically fast and high-yielding.

5-Bromopyridine-2-carbonyl chloride reacts readily with primary and secondary amines to form the corresponding amides. A base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the HCl byproduct.^[3]

Experimental Protocol: General Amide Coupling^[4]

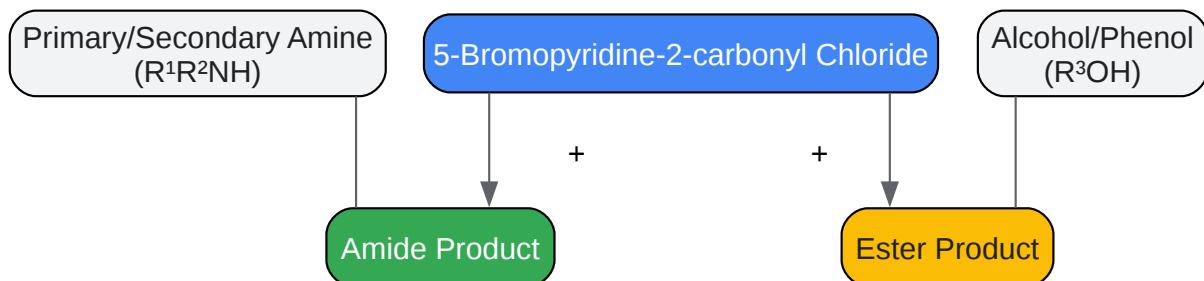
- Dissolve the amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.1-1.5 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Cool the solution to 0 °C in an ice bath.
- Add a solution of **5-Bromopyridine-2-carbonyl chloride** (1.0-1.1 eq.) in the same solvent dropwise to the cooled amine solution.
- Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
- Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide, which can be purified by chromatography or recrystallization.

The reaction with alcohols or phenols yields esters. This transformation is often catalyzed by a base like pyridine, which also acts as the HCl scavenger. For less reactive alcohols, the

addition of a catalyst such as 4-dimethylaminopyridine (DMAP) can be beneficial.[5]

Experimental Protocol: General Esterification[6]

- Dissolve the alcohol (1.0 eq.) and pyridine (1.5-2.0 eq.) in an anhydrous solvent like DCM.
- Add **5-Bromopyridine-2-carbonyl chloride** (1.1 eq.) to the solution, potentially at 0 °C for reactive alcohols.
- Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.
- Dilute the reaction mixture with the organic solvent and wash sequentially with dilute HCl (to remove pyridine), water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester as needed.



[Click to download full resolution via product page](#)

Caption: Reactivity of the acyl chloride moiety.

Reaction	Nucleophile	Base/Catalyst	Typical Conditions	Product
Amidation	R^1R^2NH	Pyridine, TEA, DIEA	DCM or THF, 0 °C to RT	5-Bromo-N- substituted- pyridine-2- carboxamide
Esterification	R^3OH	Pyridine, cat. DMAP	DCM, 0 °C to RT	5-Bromo- pyridine-2- carboxylate ester

Reactions at the C5-Bromine Position

The bromine atom serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental to building molecular complexity in drug discovery programs.

[4]

This reaction couples the bromopyridine with an organoboron reagent (boronic acid or ester) to form a biaryl or heteroaryl-aryl C-C bond.[7][8] It requires a palladium catalyst, a phosphine ligand, and a base.

Experimental Protocol: General Suzuki-Miyaura Coupling[9]

- To a reaction vessel, add the 5-bromopyridine derivative (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 , K_3PO_4 , 2-3 eq.).
- Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).
- Add a degassed solvent system, typically a mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water.
- Heat the reaction mixture, typically between 80-100 °C, for several hours until completion (monitor by LC-MS).

- After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

The Sonogashira reaction allows for the formation of a C-C bond between the bromopyridine and a terminal alkyne.[10][11] This is achieved using a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Experimental Protocol: General Sonogashira Coupling[12][13]

- To a degassed solution of the 5-bromopyridine derivative (1.0 eq.) in a solvent like THF and/or triethylamine, add the palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$, 2-5 mol%) and copper(I) iodide (CuI , 5-10 mol%).
- Add the terminal alkyne (1.1-1.5 eq.) to the mixture.
- Stir the reaction under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed.
- Filter the reaction mixture to remove solids and concentrate the filtrate.
- Purify the resulting alkynylpyridine derivative by column chromatography.

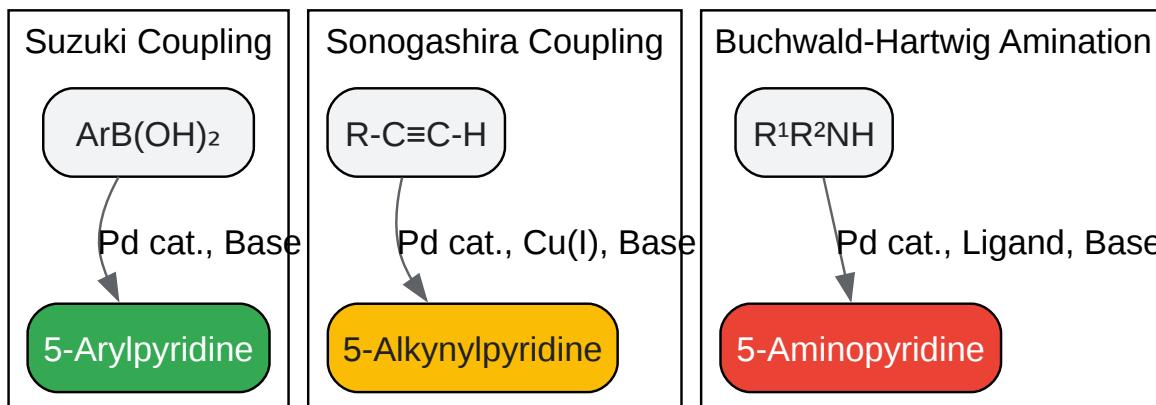
This palladium-catalyzed reaction forms a C-N bond by coupling the bromopyridine with a primary or secondary amine.[14][15] The choice of a bulky, electron-rich phosphine ligand is critical for an efficient transformation.

Experimental Protocol: General Buchwald-Hartwig Amination[16]

- In a glovebox or under an inert atmosphere, charge a reaction tube with the 5-bromopyridine derivative (1.0 eq.), a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$ or $\text{Pd}(\text{OAc})_2$), a suitable phosphine ligand (e.g., Xantphos, SPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu , K_3PO_4).
- Add the amine (1.1-1.5 eq.) and an anhydrous, degassed solvent (e.g., toluene, dioxane).

- Seal the tube and heat the reaction mixture with vigorous stirring, typically between 80-110 °C.
- Monitor the reaction by LC-MS. Once complete, cool the mixture to room temperature.
- Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
- Dry, concentrate, and purify the N-aryl pyridine product by column chromatography.

5-Bromopyridine Derivative



[Click to download full resolution via product page](#)

Caption: Palladium-catalyzed cross-coupling reactions.

Reaction	Coupling Partner	Catalyst System	Base	Product
Suzuki-Miyaura	Ar-B(OH) ₂	Pd(PPh ₃) ₄ , PdCl ₂ (dppf)	K ₂ CO ₃ , K ₃ PO ₄	5-Arylpyridine derivative
Sonogashira	R-C≡C-H	PdCl ₂ (PPh ₃) ₂ , Cul	Et ₃ N, DIPA	5-Alkynylpyridine derivative
Buchwald-Hartwig	R ¹ R ² NH	Pd ₂ (dba) ₃ / Ligand	NaOt-Bu, Cs ₂ CO ₃	5-(Amino)pyridine derivative

Stability and Handling

As an acyl chloride, **5-Bromopyridine-2-carbonyl chloride** is highly sensitive to moisture and will readily hydrolyze back to the parent carboxylic acid. Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a cool, dry place.^[17] Storage at 2-8°C is recommended.^[17]

Conclusion: A Versatile Building Block for Drug Discovery

The well-defined, orthogonal reactivity of **5-Bromopyridine-2-carbonyl chloride** makes it a powerful and versatile building block for the synthesis of complex molecules. The acyl chloride allows for the straightforward introduction of a wide array of side chains via amidation or esterification, while the C5-bromo position provides a reliable anchor point for diversification through modern cross-coupling chemistry. This strategic combination enables the rapid generation of focused compound libraries, which is essential for structure-activity relationship (SAR) studies in the development of new therapeutic agents, particularly in areas such as kinase inhibitors and receptor antagonists where the substituted pyridine scaffold is a privileged motif.^[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-BROMOPYRIDINE-2-CARBONYL CHLORIDE | 137178-88-2 [chemicalbook.com]
- 2. 5-BROMOPYRIDINE-2-CARBONYL CHLORIDE CAS#: 137178-88-2 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. 5-Bromopyridine-2-carbonyl chloride | 137178-88-2 [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [5-Bromopyridine-2-carbonyl chloride reactivity profile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162102#5-bromopyridine-2-carbonyl-chloride-reactivity-profile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com